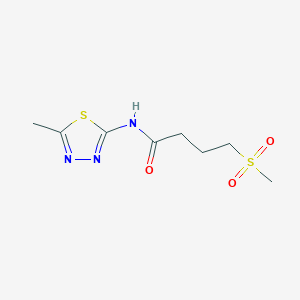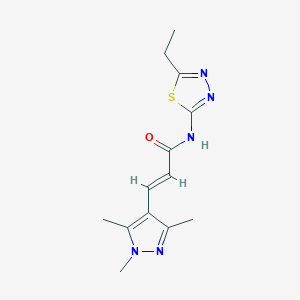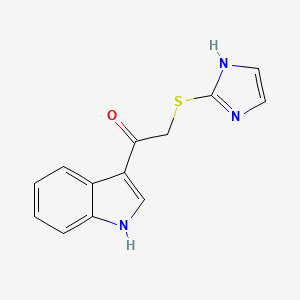
2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide is not fully understood, but it has been proposed to involve the inhibition of various enzymes and receptors in cancer cells, viruses, and bacteria. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription in cancer cells. It has also been shown to inhibit the activity of RNA polymerase, an enzyme that is essential for viral and bacterial replication.
Biochemical and Physiological Effects:
2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide has been reported to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell cycle progression, and decrease the expression of various oncogenes. In viruses and bacteria, it has been reported to inhibit DNA synthesis and protein synthesis, leading to the inhibition of viral and bacterial replication.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide in lab experiments include its potential therapeutic properties, its high purity, and its availability. However, the limitations include its low solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research of 2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide. One direction is to investigate its potential use in combination with other anticancer drugs to enhance its therapeutic efficacy. Another direction is to explore its potential use in the treatment of viral and bacterial infections. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method to yield higher purity and yield of the product.
In conclusion, 2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide is a chemical compound that has shown potential therapeutic properties in various scientific research fields. Its synthesis method has been optimized to yield high purity and yield of the product. Its mechanism of action involves the inhibition of various enzymes and receptors in cancer cells, viruses, and bacteria. It has been reported to have various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for the research of this compound, including its potential use in combination with other drugs and in the treatment of viral and bacterial infections.
Méthodes De Synthèse
The synthesis of 2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide involves the reaction of 2,3-dihydroindole with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride to obtain the final compound. This method has been reported in various research articles and has been optimized to yield high purity and yield of the product.
Applications De Recherche Scientifique
2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide has been studied for its potential therapeutic properties in various scientific research fields. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In antiviral and antibacterial research, it has been reported to inhibit the replication of viruses and bacteria by interfering with their DNA synthesis and protein synthesis.
Propriétés
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-8-14-13(16)10-15-9-7-11-5-3-4-6-12(11)15/h1,3-6H,7-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJCCUFVBSJAIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629052.png)



![N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)
![N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)

![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)

![Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629121.png)